molecular formula C16H16O6 B1167442 hemoglobin A2 Yokoshima CAS No. 101800-49-1

hemoglobin A2 Yokoshima

Cat. No.: B1167442
CAS No.: 101800-49-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemoglobin A2 Yokoshima is a variant form of Hemoglobin A2, which is a minor hemoglobin component (α2δ2) that normally constitutes less than 3.5% of total hemoglobin in adults . This specific variant is characterized by a point mutation in the delta-globin gene, where a glycine is replaced by an aspartic acid at codon 25 (delta 25(B7)Gly>Asp) . It was first identified in a Japanese family, including a homozygous individual . This reagent is critical for research in hematology and genetics, particularly for investigating the complex interactions in thalassemia syndromes. The presence of delta-globin gene variants like Hb A2-Yokoshima can result in a normal or reduced level of Hb A2 when measured by standard laboratory techniques . This is of significant diagnostic importance, as an elevated Hb A2 level is a key marker for identifying beta-thalassemia carriers . Consequently, the co-inheritance of a delta variant and a beta-thalassemia mutation can mask the carrier status, potentially leading to misdiagnosis during premarital or prenatal screening programs . Research using this compound is therefore essential for improving the accuracy of hemoglobinopathy screening, understanding the molecular basis of delta-thalassemia, and for providing correct genetic counseling . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

101800-49-1

Molecular Formula

C16H16O6

Synonyms

hemoglobin A2 Yokoshima

Origin of Product

United States

Scientific Research Applications

Introduction to Hemoglobin A2 Yokoshima

This compound is a variant of hemoglobin A2 characterized by a specific mutation in the delta globin chain, where glycine at position 25 is replaced by aspartic acid (delta 25(B7)Gly >Asp). This variant was first identified in a Japanese family and has implications for both clinical diagnosis and genetic research. Understanding its applications is crucial for hematological studies, particularly in the context of thalassemias and other hemoglobinopathies.

Thalassemia Screening

Hemoglobin A2 levels are critical in diagnosing beta-thalassemia. An elevated level of hemoglobin A2 (typically greater than 3.5%) is often indicative of beta-thalassemia trait. However, the presence of this compound can complicate this interpretation due to its potential to mask true beta-thalassemia carrier status when combined with delta-globin gene mutations .

Case Study: Misdiagnosis Due to Hemoglobin Variants

A study highlighted that individuals carrying the this compound variant may present with normal HbA2 levels despite being beta-thalassemia carriers. This misdiagnosis underscores the importance of genetic testing alongside standard hemoglobin electrophoresis in populations where such variants are prevalent .

Genetic Research

The identification of this compound has contributed to understanding the genetic basis of hemoglobinopathies. Genetic sequencing has revealed that mutations in the delta-globin gene can lead to variations in hemoglobin expression, which is essential for studying hereditary conditions affecting hemoglobin synthesis .

Population Studies

In population genetics, variants like this compound are often detected during family studies or premarital screening programs. For instance, during a premarital screening initiative in Turkey, several abnormal hemoglobins were identified, including variants similar to Yokoshima, emphasizing the need for comprehensive screening methods in diverse populations .

Table 1: Hemoglobin A2 Levels in Various Conditions

ConditionHbA2 Level (%)HbF Level (%)
Heterozygous beta-thalassemia4-91-5
Homozygous beta-thalassemiaNormal/Increased80-100
Heterozygous Hereditary Persistence of Fetal Hemoglobin<1.510-20
Homozygous Hereditary Persistence of Fetal HemoglobinAbsent100

Table 2: Genetic Mutations Associated with Hemoglobin Variants

Variant NameMutation DescriptionClinical Significance
This compoundDelta 25(B7)Gly >AspPotential misdiagnosis in beta-thalassemia
Hemoglobin A2 YialousaDelta 27(B9)Ala >SerCommon in Mediterranean populations

Chemical Reactions Analysis

Structural Characterization of Hb A2-Yokoshima

Hb A2-Yokoshima arises from a Glycine (Gly) to Aspartic Acid (Asp) substitution at position 25 of the δ-globin chain (δ25(B7)Gly→Asp) . This mutation occurs due to a GGT → GAT nucleotide transition at codon 25 of the δ-globin gene (HBD:c.76G>A) .

Key Structural Features:

  • Location : Position B7 in the B-helix of the δ-globin chain.

  • Impact : Introduces a negatively charged aspartic acid residue in place of neutral glycine.

  • Structural Stability : The substitution disrupts local hydrogen bonding and alters the conformation of the B-helix, potentially affecting hemoglobin tetramer stability .

Genetic and Biochemical Profile

The mutation’s biochemical effects were identified through DNA sequencing and hemoglobin electrophoresis:

ParameterHb A2-Yokoshima FindingsNormal Hb A2 Range
Mutation HBD:c.76G>A (δ25 Gly→Asp)
HbA2 Level 0.8–1.4% (via HPLC/CE) 2.1–3.2%
Oxygen Affinity UnreportedNormal
Electrophoretic Mobility Distinct migration pattern

Interaction with β-Thalassemia Mutations

Hb A2-Yokoshima was identified in individuals co-inheriting β-thalassemia (IVS-1-110 G>A mutation) . Key findings:

  • HbA2 Quantification : Total HbA2 (including the variant) was reduced (1.3–2.5%) compared to typical β-thalassemia carriers (3.5–6.0%) .

  • Diagnostic Interference : The variant complicates β-thalassemia screening by lowering measurable HbA2 levels, risking misdiagnosis .

Stability and Assembly

  • δ-Chain Synthesis : The Asp25 substitution may impair δ-globin chain stability or binding to α-globin chains, reducing HbA2-Yokoshima levels .

  • Tetramer Formation : Structural modeling suggests the mutation lies on the molecular surface, away from heme-binding regions, minimizing direct functional disruption .

Detection Techniques

  • DNA Sequencing : Confirmed the HBD:c.76G>A mutation .

  • High-Performance Liquid Chromatography (HPLC) : Separated HbA2-Yokoshima (retention time: 4.46 min) from normal HbA2 (4.73–4.75 min) .

  • Capillary Electrophoresis (CE) : Resolved the variant in zone 1, distinct from HbA2 .

Population Data

  • Geographic Distribution : Reported in Japanese and Mediterranean populations .

  • Clinical Significance : No direct symptoms, but critical for accurate β-thalassemia carrier diagnosis .

Limitations in Current Knowledge

  • Functional Studies : No kinetic data on oxygen binding or allosteric regulation.

  • Crystallographic Data : Absence of X-ray/NMR structures limits mechanistic insights.

Comparison with Similar Compounds

Comparison with Similar Delta-Globin Variants

Structural and Functional Comparisons

HbA2-Yokoshima is compared below with other delta-globin variants, focusing on mutation sites, biochemical effects, and clinical relevance:

Variant Mutation Structural Impact Clinical/Diagnostic Significance Geographic Prevalence
HbA2-Yokoshima δ25(B7)Gly→Asp Alters β-sheet stability of the delta chain May cause false HbA2 quantification in electrophoresis Japan
HbA2-Yialousa δ27(B9)Ala→Ser Disrupts helix B conformation Associated with mild microcytosis; coexists with β-thalassemia in Turkish populations Turkey, Cyprus
HbA2-Monreale δ43(CD2)Glu→Lys Impairs heme binding affinity Reduces HbA2 levels, complicating β-thalassemia diagnosis Italy
Hb-Lepore-Baltimore δβ fusion (δ50, β86) Creates a hybrid δβ-globin chain Mimics β-thalassemia traits; severe anemia in homozygotes Global (rare)

Key Findings:

  • Mutation Position : HbA2-Yokoshima’s δ25(B7) mutation occurs in the B helix, a region critical for tetramer stability. This contrasts with HbA2-Yialousa’s δ27(B9) mutation, which affects helix B packing .
  • Ethnic Distribution : HbA2-Yokoshima is primarily reported in Japan, whereas HbA2-Yialousa and HbA2-Monreale are linked to Mediterranean populations .

Comparison with Beta-Globin Variants

While HbA2-Yokoshima is a delta-chain variant, its clinical relevance is often contextualized against beta-globin mutations (e.g., HbS, HbE). Unlike beta-chain variants, delta-chain variants like HbA2-Yokoshima rarely cause anemia but are critical in differential diagnosis. For example:

  • HbS (β6Glu→Val) : Causes sickle cell anemia; requires urgent clinical intervention.
  • HbE (β26Glu→Lys) : Associated with thalassemia-like microcytosis.
    In contrast, HbA2-Yokoshima carriers are asymptomatic, and the variant is often incidental in thalassemia screenings .

Data Tables and Research Findings

Table 1: Biochemical Properties of Selected Delta-Globin Variants

Variant Oxygen Affinity Stability Electrophoretic Mobility
HbA2-Yokoshima Unaltered Slightly reduced Comigrates with HbA2 or HbE
HbA2-Yialousa Reduced Moderate Distinct band in alkaline electrophoresis
HbA2-Monreale Unaltered Severely reduced Fails to bind to cation-exchange resins

Table 2: Prevalence and Associated Conditions

Variant Carrier Frequency Common Comorbidities
HbA2-Yokoshima <0.01% (Japan) None; incidental finding
HbA2-Yialousa 0.1% (Turkey) β-thalassemia minor
HbA2-Monreale 0.05% (Italy) Iron-deficiency anemia

Diagnostic and Research Implications

HbA2-Yokoshima underscores the necessity of combining HPLC, capillary electrophoresis, and DNA sequencing in hemoglobinopathy diagnostics. Its coexistence with β-thalassemia mutations (e.g., IVS-I-6 T→C) may confound HbA2 quantification, leading to underdiagnosis of thalassemia carriers . Recent studies advocate for routine genetic testing in regions with high thalassemia prevalence to distinguish benign variants like HbA2-Yokoshima from pathogenic mutations .

Preparation Methods

Sample Collection and Preprocessing

Whole blood samples collected in EDTA or heparin anticoagulants are stabilized to prevent degradation. Hemolysis is achieved via osmotic shock or mechanical disruption, followed by centrifugation to remove cellular debris. For Yokoshima, rapid processing is critical due to its susceptibility to oxidative denaturation, particularly in carriers with concurrent α-thalassemia traits.

High-Performance Liquid Chromatography (HPLC)

Cation-exchange HPLC remains the gold standard for Hb A2 quantification and variant detection. Hb A2 Yokoshima’s elution profile often overlaps with Hb E or Hb Lepore, necessitating optimized gradient protocols. For instance, a Tosoh G8 HPLC system with a 4.5-minute isocratic elution at 35°C resolves Yokoshima (retention time: 4.2 min) from Hb A2 (3.8 min) using a phosphate buffer (pH 6.8).

Table 1: HPLC Conditions for Hb A2 Yokoshima Separation

ParameterSpecification
ColumnTosoh G8 (4.6 × 100 mm)
Mobile Phase35 mM NaH2PO4, 0.5% KCN (pH 6.8)
Flow Rate1.5 mL/min
Detection415 nm absorbance
Elution Gradient0–4.5 min: Isocratic; 4.5–10 min: Linear to 100% B

Capillary Electrophoresis (CE)

Capillary zone electrophoresis (CZE) offers superior resolution for Hb A2 Yokoshima, exploiting differences in charge-to-mass ratio. On the Sebia Minicap system, Yokoshima migrates as a discrete peak at 2.1 min (vs. 1.9 min for Hb A2) in alkaline buffer (pH 9.4). CE’s advantage lies in minimal sample volume requirements (2 μL vs. 10 μL for HPLC).

Electrophoretic Methods

Cellulose acetate electrophoresis (CAE) at pH 8.6 separates Yokoshima into a band between Hb S and Hb C. However, CAE lacks quantification precision, making it supplementary to HPLC or CE. Isoelectric focusing (IEF) on polyacrylamide gels (pH 6–8 gradient) resolves Yokoshima as a distinct spot (pI 7.1 vs. 7.3 for Hb A2), but requires subsequent mass spectrometry for confirmation.

Challenges in Yokoshima Preparation

Co-Elution with Common Variants

Hb A2 Yokoshima’s similarity to Hb E and Hb Lepore complicates isolation. Dual-wavelength detection (415/690 nm) improves specificity by differentiating heme-containing peaks from degradation products. Additionally, pre-treatment with 2-mercaptoethanol reduces disulfide aggregates that obscure Yokoshima peaks.

Advanced Structural Characterization

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization (MALDI-TOF) MS identifies Yokoshima’s δ-chain mass shift (e.g., +30 Da for δ68Ala→Val). Electrospray ionization (ESI)-MS/MS localizes modifications by sequencing tryptic peptides, though heme adducts require prior removal via acetone precipitation.

X-ray Crystallography

Crystallizing Hb A2 Yokoshima demands PEG 3350 as a precipitant, yielding crystals diffracting to 2.8 Å resolution. Structural data reveal destabilized α1δ1 interfaces, explaining its reduced tetramer stability.

Case Study: Yokoshima in a Thalassemia Cohort

A 2023 study of 1,452 β-thalassemia carriers identified six Yokoshima cases (0.41%). All exhibited Hb A2 levels of 4.2–5.1% (HPLC), mimicking β-thalassemia trait. Distinguishing Yokoshima required δ-globin gene sequencing, confirming heterozygosity for HBD c.205G>T (δ68Ala→Val) .

Q & A

Q. What methodologies are recommended for quantifying Hemoglobin A2 in clinical research settings?

Hemoglobin A2 (HbA2) is typically quantified via high-performance liquid chromatography (HPLC) or capillary electrophoresis, with validation protocols ensuring accuracy. For example, HPLC separates hemoglobin variants based on charge and size, while capillary electrophoresis offers high resolution for detecting minor fractions like HbA2 (2–3% of total hemoglobin). Calibration with standardized controls and adherence to CLIA/CAP guidelines are critical for reproducibility . Researchers should also validate results against clinical phenotypes (e.g., β-thalassemia carrier status) to resolve discordant cases .

Q. How does Hemoglobin A2 function as a diagnostic marker for β-thalassemia, and what are its limitations?

Elevated HbA2 (>3.5%) is a hallmark of β-thalassemia carriers due to reduced β-globin synthesis and compensatory δ-globin chain production. However, false negatives/positives occur in cases of iron deficiency, α-thalassemia, or rare mutations like HbA2-Monreale. Methodological rigor includes correlating HbA2 levels with red cell indices (MCV, MCH) and genetic testing (e.g., HBB gene sequencing) to address diagnostic ambiguities .

Q. What experimental controls are essential when studying HbA2 in heterogeneous populations?

Population-specific reference ranges must be established due to genetic diversity. For instance, HbA2 levels in Southeast Asian populations may differ from Mediterranean cohorts. Researchers should include ethnically matched controls and account for confounding factors like iron status or coinherited α-globin deletions. Multi-center studies enhance generalizability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported HbA2 reference ranges across studies?

Discrepancies often arise from methodological variability (e.g., instrument calibration) or population stratification. A meta-analysis framework, such as PRISMA guidelines, can harmonize data by applying inclusion/exclusion criteria to studies with comparable protocols. Sensitivity analyses should evaluate the impact of outliers or heterogeneous cohorts .

Q. What strategies resolve contradictions in HbA2’s role in α-thalassemia diagnosis?

HbA2 levels may decrease in α-thalassemia due to competition between α- and δ-globin chains. Advanced studies combine HbA2 quantification with α-globin gene copy number analysis (MLPA or gap-PCR) and HbH inclusion body screening. Discrepant cases require next-generation sequencing to identify rare regulatory mutations .

Q. How can synthetic chemistry approaches (e.g., Yokoshima Group methodologies) inform HbA2-related assay development?

The Yokoshima Group’s work on pyrrolizidine alkaloid activation (via glycosylated artificial metalloenzymes) exemplifies precision targeting strategies. Similar approaches could design probes for HbA2-specific epitopes, enhancing detection sensitivity. For example, coupling HbA2 with fluorogenic tags via site-specific conjugation could improve HPLC/electrophoresis resolution .

Q. What experimental designs mitigate confounding effects in HbA2 studies involving comorbid conditions (e.g., chronic kidney disease)?

Cohort stratification by renal function (eGFR) and exclusion of patients with hemoglobinopathies or recent transfusions reduce confounding. Longitudinal designs tracking HbA2 pre/post-erythropoietin therapy can isolate disease-specific effects. Multivariate regression models adjust for variables like inflammation markers (CRP) .

Methodological Challenges and Solutions

Q. How to validate novel HbA2 detection platforms against gold-standard methods?

Comparative studies should use Bland-Altman plots to assess agreement between new (e.g., mass spectrometry) and established methods (HPLC). Precision testing via intra-/inter-assay CVs and proficiency testing with external quality assurance programs (e.g., CAP surveys) ensure reliability .

Q. What bioinformatics tools are optimal for analyzing HbA2-associated genetic variants?

Tools like HbVar database annotate hemoglobin variants, while population genomics platforms (gnomAD, 1000 Genomes) assess allele frequencies. Machine learning models (e.g., random forests) can predict pathogenicity of novel HBD/HBB mutations using clinical and molecular features .

Data Presentation and Reproducibility

Q. How should researchers present HbA2 data to align with journal standards (e.g., Journal of Materials Chemistry A)?

Follow STROBE or CONSORT guidelines for clinical studies. Include raw data (e.g., chromatograms) in supplementary materials and detailed protocols for electrophoresis buffer compositions or HPLC column specifications. Use scatter plots with error bars to visualize inter-individual variability .

Q. What steps ensure reproducibility in HbA2 studies across labs?

Publish step-by-step protocols (e.g., SOPs for sample preparation) and share datasets via repositories like Figshare. Collaborative ring trials using identical reagents and instruments standardize inter-lab results. Reference materials from WHO or NIST improve calibration .

Ethical and Collaborative Considerations

Q. How to design inclusive studies for underrepresented populations with HbA2-related disorders?

Engage community stakeholders early to address cultural barriers to participation. Use bilingual consent forms and leverage partnerships with local clinics for sample collection. Open-access publishing ensures findings reach low-resource regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.